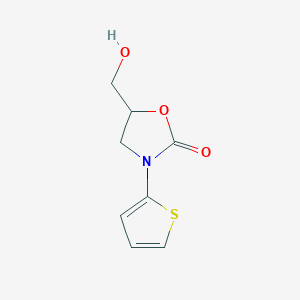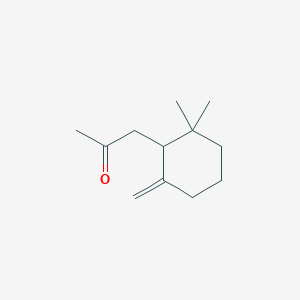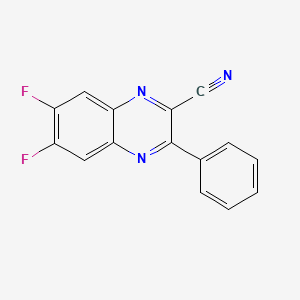
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- is a fluorinated quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The incorporation of fluorine atoms into the quinoxaline structure enhances its biological activity and provides unique properties, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoxaline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions, such as Suzuki–Miyaura coupling, are also employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- undergoes various chemical reactions, including:
Reduction: Reductive cyclization is a key step in its synthesis, where nitro groups are reduced to amines.
Substitution: Nucleophilic substitution of fluorine atoms is a common reaction, allowing for further functionalization of the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride is frequently used for reductive cyclization.
Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.
Major Products
Oxidation: Quinoxaline 1,4-di-N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial enzymes, leading to cell death.
Antineoplastic Activity: It interferes with DNA synthesis and repair, causing apoptosis in cancer cells.
Antiviral Activity: The compound disrupts viral replication by targeting viral enzymes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-3-phenyl-2-quinoxalinecarbonitrile: Similar structure but with chlorine atoms instead of fluorine.
6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Another fluorinated quinoxaline derivative with different functional groups.
Uniqueness
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- is unique due to its specific substitution pattern, which enhances its biological activity and provides distinct chemical properties. The presence of fluorine atoms increases its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
352214-02-9 |
|---|---|
Molecular Formula |
C15H7F2N3 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
6,7-difluoro-3-phenylquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C15H7F2N3/c16-10-6-12-13(7-11(10)17)20-15(14(8-18)19-12)9-4-2-1-3-5-9/h1-7H |
InChI Key |
MSBLCYAKXUNIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)

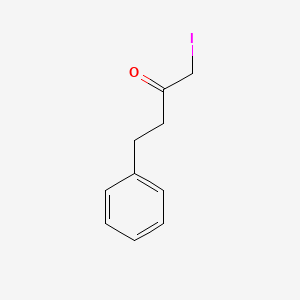

![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
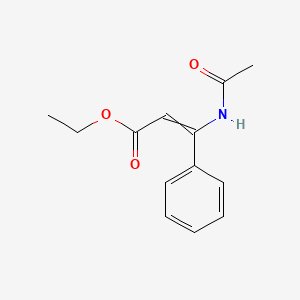
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
